molecular formula C11H11NO B8674315 4-Isobutyrylbenzonitrile

4-Isobutyrylbenzonitrile

Cat. No.: B8674315
M. Wt: 173.21 g/mol
InChI Key: IJQQLTRUDWNWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile derivatives are a class of aromatic compounds characterized by a nitrile group (-CN) attached to a benzene ring. These compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural tunability. This article compares these analogues based on substituent effects, physicochemical properties, and applications, extrapolating insights relevant to 4-Isobutyrylbenzonitrile.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-methylpropanoyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-8(2)11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3

InChI Key

IJQQLTRUDWNWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzene ring critically influences properties such as polarity, solubility, and reactivity. Examples from the evidence include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-(trans-4-Pentylcyclohexyl)benzonitrile trans-4-pentylcyclohexyl C₁₈H₂₅N 255.40 Liquid crystal precursor
3-(4-Aminophenyl)benzonitrile 4-aminophenyl C₁₃H₁₀N₂ 194.23 Pharmaceutical intermediate
4-[(5-Phenyltriazolo)isoquinolinyl]benzonitrile Triazolo-isoquinoline C₂₃H₁₅N₅ 369.40 Anticancer research
4-(tert-Butyl)benzonitrile tert-butyl C₁₁H₁₃N 159.23 High thermal stability

Key Observations :

  • Bulky substituents (e.g., trans-4-pentylcyclohexyl in ) enhance thermal stability and liquid crystalline behavior, making them suitable for display technologies.
  • Electron-withdrawing groups (e.g., -CN in all cases) increase polarity, improving solubility in polar solvents but reducing volatility.
  • Amino groups () introduce basicity and hydrogen-bonding capacity, favoring use in drug synthesis.

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